4-tert-Butyl-2,6-diphenylphosphinine
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Overview
Description
4-tert-Butyl-2,6-diphenylphosphinine is a chemical compound characterized by the presence of a phosphorin ring substituted with tert-butyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2,6-diphenylphosphinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorin ring to other phosphorus-containing compounds.
Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphorin derivatives.
Scientific Research Applications
4-tert-Butyl-2,6-diphenylphosphinine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2,6-diphenylphosphinine involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metals, influencing various chemical and biological pathways. The specific molecular targets and pathways depend on the context of its application, such as catalysis or drug development.
Comparison with Similar Compounds
Similar Compounds
Phosphorin, 2,4,6-tris(1,1-dimethylethyl)-: Another phosphorin derivative with three tert-butyl groups.
Phenol, 2,4-bis(1,1-dimethylethyl)-: A phenol derivative with similar tert-butyl substitution.
Uniqueness
4-tert-Butyl-2,6-diphenylphosphinine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of tert-butyl and phenyl groups makes it a versatile compound for various applications, distinguishing it from other phosphorin derivatives.
Properties
CAS No. |
17420-26-7 |
---|---|
Molecular Formula |
C21H21P |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-tert-butyl-2,6-diphenylphosphinine |
InChI |
InChI=1S/C21H21P/c1-21(2,3)18-14-19(16-10-6-4-7-11-16)22-20(15-18)17-12-8-5-9-13-17/h4-15H,1-3H3 |
InChI Key |
ATCMPNFSIRZGFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=PC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC(=PC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
4-(1,1-Dimethylethyl)-2,6-diphenylphosphorin |
Origin of Product |
United States |
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